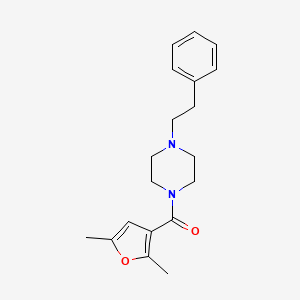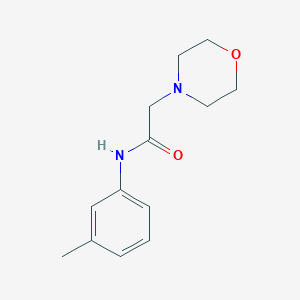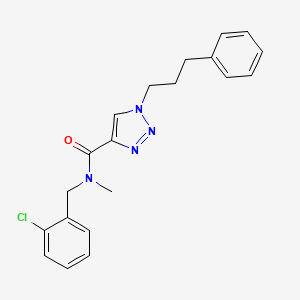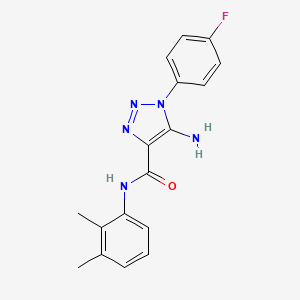![molecular formula C17H17BrF2N2 B5021161 1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5021161.png)
1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-bromo-4-fluorophenylmethyl group and a 2-fluorophenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and 2-fluoroaniline.
Nucleophilic Substitution: The 3-bromo-4-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form the intermediate 1-(3-bromo-4-fluorobenzyl)piperazine.
Coupling Reaction: The intermediate is then coupled with 2-fluoroaniline under appropriate reaction conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler derivative with similar structural features.
1-(3-Bromo-4-fluorophenyl)piperazine: A closely related compound with a different substitution pattern.
4-(2-Fluorophenyl)piperazine: Another related compound with a different substitution pattern.
Uniqueness
1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2/c18-14-11-13(5-6-15(14)19)12-21-7-9-22(10-8-21)17-4-2-1-3-16(17)20/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFNLXVYQBEZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B5021093.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5021098.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)
![1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5021117.png)
![(2E)-3-[(4-bromophenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B5021120.png)


![3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)
![N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B5021156.png)
![2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5021165.png)


![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![4-phenyl-5-{2-[4-(propan-2-yloxy)phenyl]ethyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
